3H-Indazol-3-one

概要

説明

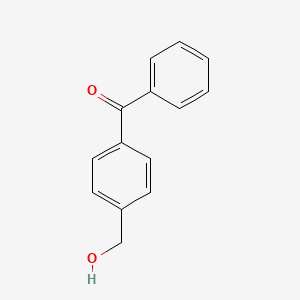

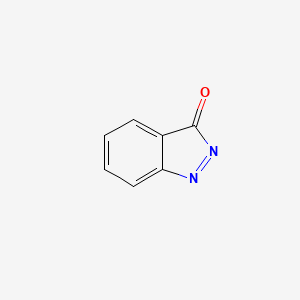

3H-Indazol-3-one, also known as 3-Hydroxy-1H-indazole, is an organic compound with the molecular formula C7H6N2O . It is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of 3H-Indazol-3-one has been achieved through various methods. One notable method involves the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols. This intermediate is then used in the construction of 1,2-dihydro-3H-indazol-3-ones using an aqueous solvent at room temperature . Another method involves the cyclization of nitro-aryl substrates through a low-valent titanium reagent .

Molecular Structure Analysis

The molecular structure of 3H-Indazol-3-one consists of a pyrazole ring fused with a benzene ring . The molecular weight is 134.1353 .

Physical And Chemical Properties Analysis

3H-Indazol-3-one has a molar mass of 134.14, a density of 1.2296 (rough estimate), a melting point of 250-252 °C (lit.), a boiling point of 247.23°C (rough estimate), a flashing point of 88.3°C, and a vapor pressure of 0.472mmHg at 25°C .

科学的研究の応用

Synthesis and Structural Analysis

Electrochemical Synthesis : 1-Benzyl-1,2-dihydro-3H-indazol-3-one is synthesized through electrochemical reduction/cyclization of N-benzyl-N-nitrosoanthranilic acid, with research focused on optimizing media, electrolytes, and temperature for improved yield (Marrosu, Petrucci, & Trazza, 1995).

Structural and Tautomeric Studies : Indazolin-3-one and its derivatives exhibit polymorphism and tautomerism, essential for understanding their chemical behavior. Studies using X-ray and NMR have explored these properties, revealing insights into oxo/hydroxy tautomeric equilibrium (Claramunt et al., 2009).

Synthetic Methodologies

One-Pot Synthesis : Efficient one-pot synthesis methods for 3-(Arylethynyl)-2H-indazoles have been developed, demonstrating broad substrate scope and functional group tolerance, crucial for diverse chemical synthesis (Saikia, Unnava, Indukuri, & Sarkar, 2014).

Copper-Catalyzed Synthesis : Copper-catalyzed methods for creating 2H-Indazoles, particularly focusing on the formation of C-N and N-N bonds, have been reported, expanding the repertoire of synthetic strategies for these compounds (Rajesh Kumar, Park, Park, & Lee, 2011).

Biological and Pharmacological Activities

Neurological Disorders : Indazoles, including 3H-indazole, play a significant role in treating neurological disorders like Parkinson's and Alzheimer's diseases by inhibiting various signaling pathways and enzyme activities (Pal & Sahu, 2022).

Antibacterial and Antifungal Applications : Indazole scaffolds have been identified as potent agents against bacterial and fungal infections, highlighting their significance in antimicrobial research (Panda et al., 2022).

Advanced Syntheses and Applications

Diverse Synthesis Techniques : The development of robust protocols for Pd(II)-catalyzed C-3 Arylation of indazoles has been instrumental in creating structures relevant to pharmaceuticals and agrochemicals (Ye et al., 2013).

Enantioselective Synthesis : Highly enantioselective synthesis methods for C3-substituted 1H-indazoles have been reported, crucial for pharmaceutical applications requiring specific stereochemistry (Ye, Kevlishvili, Feng, Liu, & Buchwald, 2020).

Safety And Hazards

According to the safety data sheet, 3H-Indazol-3-one is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCAIGRSOJUCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537428 | |

| Record name | 3H-Indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Indazol-3-one | |

CAS RN |

5686-93-1 | |

| Record name | 3H-Indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1590017.png)

![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1590018.png)